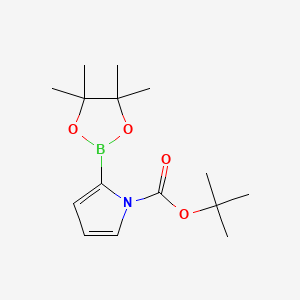

2-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate de tert-butyle

Vue d'ensemble

Description

Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate is a chemical compound . It is a useful research compound with a molecular formula of C23H35BN2O5 and a molecular weight of 430.3 g/mol.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a compound with an indoline group was synthesized from 5-bromoindole as the raw material . The compound was confirmed by 1H NMR, 13C NMR, MS, and FT-IR .

Molecular Structure Analysis

The crystallographic analysis of similar compounds was carried out by X-ray single crystal diffraction . The results showed that the DFT-optimized structure matches the crystal structure determined by X-ray single crystal diffraction .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, a compound with a molecular weight of 309.2 g/mol was reported to be a solid at room temperature .

Applications De Recherche Scientifique

Intermédiaire pharmaceutique

Ce composé est utilisé comme intermédiaire pharmaceutique . Un intermédiaire est une substance produite au cours des étapes intermédiaires d’une réaction entre deux produits chimiques. Un intermédiaire pharmaceutique est utilisé dans la production d’ingrédients pharmaceutiques actifs.

Synthèse organique

Le composé est utilisé dans la synthèse de polymères, où il peut fonctionner comme un bloc de construction. Par exemple, il est utilisé dans la création de polyfluorenes carboxylés hydrosolubles, qui sont pertinents dans des applications telles que l’extinction de la fluorescence par les protéines.

Couplages croisés de Suzuki-Miyaura

Ce composé peut être utilisé comme réactif pour les couplages croisés de Suzuki-Miyaura . Le couplage croisé de Suzuki-Miyaura est un type de réaction chimique où un composé organique de bore et un halogénure organique sont couplés ensemble à l’aide d’un catalyseur au palladium.

Hydrogénation asymétrique

Il peut également être utilisé dans l’hydrogénation asymétrique catalysée par le ruthénium . L’hydrogénation asymétrique est une réaction chimique qui ajoute de l’hydrogène (H2) à travers une double liaison ou une triple liaison de manière asymétrique.

Préparation d’inhibiteurs

Ce composé est utilisé dans la préparation d’inhibiteurs de nombreuses enzymes thérapeutiques et kinases hautement significatives contenant l’échafaudage privilégié du pyrazole .

Composés biologiquement actifs

“2-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate de tert-butyle” est un intermédiaire important dans de nombreux composés biologiquement actifs tels que le crizotinib .

Safety and Hazards

Safety information for similar compounds is available . For instance, one compound was reported to have hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements included avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Analyse Biochimique

Biochemical Properties

Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound interacts with various enzymes and proteins, facilitating the transfer of boron atoms to organic molecules. The nature of these interactions is primarily based on the boron atom’s ability to form reversible covalent bonds with nucleophiles, such as hydroxyl and amino groups, present in biomolecules .

Cellular Effects

The effects of Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, it affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate exerts its effects through several mechanisms. It binds to biomolecules via its boron atom, forming reversible covalent bonds that can inhibit or activate enzymes. This compound can also interfere with the function of nucleic acids by binding to specific sites on DNA or RNA, leading to changes in gene expression. Furthermore, it can act as an enzyme inhibitor by blocking the active sites of enzymes, preventing substrate binding and subsequent catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways effectively. At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on biological systems .

Metabolic Pathways

Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism. The compound can affect metabolic flux by altering the levels of specific metabolites, leading to changes in cellular energy balance and biosynthetic processes. Additionally, it can influence the activity of cofactors, further modulating metabolic pathways .

Transport and Distribution

The transport and distribution of Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells are influenced by its interactions with transport proteins and its physicochemical properties .

Subcellular Localization

Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate exhibits specific subcellular localization patterns. It can be targeted to particular compartments or organelles within the cell through targeting signals or post-translational modifications. The compound’s activity and function are affected by its localization, with distinct effects observed in different subcellular regions. For example, its presence in the nucleus can influence gene expression, while its localization in the cytoplasm can affect metabolic processes .

Propriétés

IUPAC Name |

tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BNO4/c1-13(2,3)19-12(18)17-10-8-9-11(17)16-20-14(4,5)15(6,7)21-16/h8-10H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQURIUJAGTAFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CN2C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674740 | |

| Record name | tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1072944-98-9 | |

| Record name | tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Boc-pyrrole-2-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.